Resolvin D1

説明

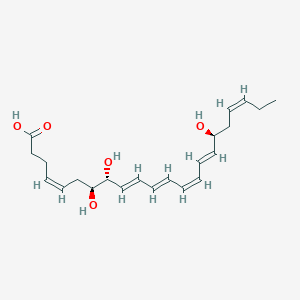

Structure

3D Structure

特性

分子式 |

C22H32O5 |

|---|---|

分子量 |

376.5 g/mol |

IUPAC名 |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1 |

InChIキー |

OIWTWACQMDFHJG-CCFUIAGSSA-N |

異性体SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |

正規SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Resolvin D1: A Technical Guide to its Discovery and Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The resolution of inflammation, once considered a passive process, is now understood to be an active, highly regulated program orchestrated by a class of molecules known as Specialized Pro-Resolving Mediators (SPMs). Among the first of these to be identified was Resolvin D1 (RvD1), a potent lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery opened a new chapter in understanding inflammation and has paved the way for novel therapeutic strategies. This technical guide provides an in-depth exploration of the discovery of RvD1, its canonical and aspirin-triggered biosynthesis pathways, quantitative data on its activity, and detailed protocols for its study.

Discovery and Characterization

This compound was discovered and structurally elucidated by the laboratory of Dr. Charles N. Serhan through a systematic, function-oriented approach termed "lipid mediator metabolomics". This involved analyzing the lipid content of resolving inflammatory exudates in murine models. The researchers identified a novel family of mediators derived from omega-3 fatty acids that were actively produced during the resolution phase of acute inflammation.

The complete stereochemistry of RvD1 was established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid through a combination of methods including liquid chromatography-tandem mass spectrometry (LC-MS/MS) matching, enzymatic synthesis using purified lipoxygenases, and ultimately confirmed by total organic synthesis.[1] A key finding was the discovery of an aspirin-triggered epimer, 17R-RvD1 (AT-RvD1) , generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[1][2] This aspirin-triggered form often exhibits greater resistance to enzymatic inactivation.[1]

Functionally, RvD1 was found to be a potent regulator of leukocyte activity. Early studies demonstrated its ability to stop the transendothelial migration of human neutrophils and limit polymorphonuclear leukocyte (PMN) infiltration in murine peritonitis models at nanomolar concentrations.[1][3]

Biosynthesis Pathways of this compound

RvD1 is generated from its precursor, docosahexaenoic acid (DHA), through sequential enzymatic oxygenations. Two primary pathways have been identified: the canonical pathway and the aspirin-triggered pathway.

The primary endogenous pathway involves two key lipoxygenases (LOX): 15-lipoxygenase (ALOX15) and 5-lipoxygenase (ALOX5).

-

15-Lipoxygenase Action: The pathway is initiated when 15-LOX oxygenates DHA to form 17S-hydroperoxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17S-HpDHA).[4][5] This intermediate is then rapidly reduced by cellular peroxidases to its corresponding alcohol, 17S-hydroxy-DHA (17S-HDHA).[6]

-

5-Lipoxygenase Action: The 17S-HpDHA intermediate is further transformed by 5-LOX, which catalyzes a second oxygenation to generate a transient 7,8-epoxide intermediate.[3][5]

-

Epoxide Hydrolase Action: This epoxide is subsequently hydrolyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH), which adds a molecule of water to form the final trihydroxy product, this compound (7S,8R,17S-trihydroxy-DHA).[4][7][8]

Aspirin's unique anti-inflammatory action extends beyond prostaglandin (B15479496) inhibition to trigger the production of epimeric forms of SPMs.

-

Aspirin-Acetylated COX-2 Action: Aspirin irreversibly acetylates cyclooxygenase-2 (COX-2). This modified enzyme acquires a new catalytic activity, converting DHA into 17R-HpDHA , the 17R epimer of the canonical intermediate.[3][9][10]

-

Sequential LOX and Hydrolase Action: Similar to the canonical pathway, 17R-HpDHA is then sequentially converted by 5-lipoxygenase and an epoxide hydrolase to produce Aspirin-Triggered this compound (AT-RvD1) , which has the 7S,8R,17R-trihydroxy stereochemistry.[2] AT-RvD1 is more resistant to rapid metabolic inactivation by eicosanoid oxidoreductases compared to its 17S counterpart.[1]

Quantitative Data

Comprehensive enzyme kinetic data for the entire RvD1 biosynthetic pathway is not consolidated in a single source. However, the biological potency of RvD1 has been well-characterized. The following table summarizes key quantitative data related to its bioactivity.

| Parameter | Description | Value | Biological System |

| EC₅₀ | Half maximal effective concentration for inhibiting human neutrophil transendothelial migration. | ~30 nM | Human Neutrophils |

| In vivo Potency | Dose range demonstrating significant reduction of PMN infiltration in murine peritonitis. | Nanogram dosages | Murine Peritonitis Model |

Table 1: Summary of Quantitative Bioactivity Data for this compound. Data sourced from[1].

Key Experimental Protocols

The identification and study of RvD1 rely on sensitive and specific analytical techniques. Below are methodologies for key experiments.

This protocol outlines the standard procedure for extracting and quantifying RvD1 and other lipid mediators from biological samples like plasma, serum, or inflammatory exudates.[11][12][13]

1. Sample Preparation & Protein Precipitation: a. To 1 volume of sample (e.g., 500 µL plasma), add 2 volumes of cold methanol (B129727) containing a suite of deuterated internal standards (e.g., d₅-RvD1) to precipitate proteins and allow for recovery calculation. b. Keep samples at -20°C for at least 45 minutes to facilitate protein precipitation.[12] c. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.[12]

2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a C18 SPE cartridge with 5-10 mL of methanol followed by 5-10 mL of water.[12] b. Acidification & Loading: Dilute the supernatant with water to a final methanol concentration of <10% and adjust the pH to ~3.5 with dilute HCl. Load this mixture onto the conditioned C18 cartridge.[11][12] c. Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities, followed by 5-10 mL of hexane (B92381) to remove neutral lipids.[12] d. Elution: Elute the lipid mediators, including RvD1, with 5-10 mL of methyl formate (B1220265) or methanol.[12] e. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. LC-MS/MS Analysis: a. Reconstitution: Reconstitute the dried extract in 50-100 µL of methanol/water (50:50, v/v).[12] b. Chromatography: Inject the sample onto a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size). Perform chromatographic separation using a binary gradient, typically with a mobile phase consisting of water and a methanol/acetonitrile mixture, both containing 0.01-0.1% acetic or formic acid.[14] c. Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for identification and quantification based on specific parent ion to daughter ion transitions. For RvD1, the parent ion is m/z 375, with characteristic fragment ions at m/z 357, 339, 215, and 141.[7][11]

This protocol describes a common method to measure the activity of 15-LOX, the initiating enzyme in RvD1 biosynthesis, by monitoring product formation.[15][16]

1. Principle: 15-LOX catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid or arachidonic acid. This reaction forms a hydroperoxy derivative containing a conjugated diene system, which strongly absorbs UV light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme activity.

2. Reagents: a. Assay Buffer: 0.2 M Borate buffer, pH 9.0. b. Substrate Solution: Prepare a stock solution of linoleic acid in ethanol (B145695) and dilute it in the assay buffer to a final working concentration (e.g., 250 µM). c. Enzyme Solution: Dissolve recombinant 15-LOX in cold assay buffer to a desired working concentration (e.g., 400 U/mL). Keep on ice. d. Inhibitor Solution (if applicable): Dissolve test compounds in DMSO.

3. Procedure: a. Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at 234 nm and maintain the temperature at 25°C. b. Blank: To a quartz cuvette, add 500 µL of assay buffer and 500 µL of substrate solution. Use this to zero the instrument. c. Control Reaction (No Inhibitor): i. In a quartz cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO (vehicle control). ii. Initiate the reaction by adding 500 µL of the substrate solution. iii. Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. d. Inhibitor Reaction: i. In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the inhibitor solution. ii. Incubate for a short period (e.g., 5 minutes) at room temperature. iii. Initiate the reaction by adding 500 µL of the substrate solution and record absorbance as in the control reaction.

4. Data Analysis: a. Calculate the initial rate of reaction (V₀) for both control and inhibited reactions from the linear portion of the absorbance vs. time plot (ΔAbs/min). b. Determine the percent inhibition for each inhibitor concentration. c. If multiple concentrations are tested, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.

Conclusion

The discovery of this compound and the elucidation of its biosynthetic pathways have fundamentally shifted the paradigm of inflammation research. As a key endogenous mediator of resolution, RvD1 represents a powerful template for the development of novel therapeutics aimed at treating a wide range of inflammatory diseases by promoting the body's own healing processes. The technical methodologies detailed herein provide the foundation for continued research in this exciting field, enabling scientists to further explore the roles of RvD1 and other SPMs in health and disease.

References

- 1. This compound and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]

- 2. The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin-triggered this compound attenuates PDGF-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 13. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/M... [protocols.io]

- 14. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

Resolvin D1: A Technical Guide to its Mechanism of Action in Inflammation Resolution

Audience: Researchers, scientists, and drug development professionals.

Abstract

The resolution of inflammation is a critical biological process, and its failure is a key component of many chronic diseases. Specialized pro-resolving mediators (SPMs) are a class of endogenous lipid mediators that actively orchestrate this resolution. Resolvin D1 (RvD1), a di-hydroxy fatty acid derived from docosahexaenoic acid (DHA), is a potent SPM that governs the return to tissue homeostasis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which RvD1 exerts its pro-resolving and anti-inflammatory effects. We detail its receptor interactions, downstream signaling cascades, and specific actions on key immune cells. This document summarizes key quantitative data, outlines experimental protocols for studying RvD1's function, and provides visual diagrams of its core pathways to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Receptor Engagement

RvD1 initiates its pro-resolving functions by binding to specific G protein-coupled receptors (GPCRs) on the surface of various cells, particularly immune cells like neutrophils and macrophages.[2][3] The two primary human receptors for RvD1 are:

-

ALX/FPR2 (Lipoxin A4 Receptor/Formyl Peptide Receptor 2): This receptor is promiscuous, binding several ligands that can elicit either pro-inflammatory or pro-resolving responses depending on the context and ligand.[4][5] RvD1's interaction with ALX/FPR2 is crucial for its potent anti-neutrophil actions and for inhibiting pro-inflammatory signaling.[6][7]

-

GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a key receptor for RvD1 and other D-series resolvins like RvD3 and RvD5.[8][9][10] It plays a significant role in mediating RvD1's effects on macrophages, such as enhancing phagocytosis.[9][11][12]

The binding of RvD1 to these receptors triggers intracellular signaling cascades that collectively shift the cellular response from a pro-inflammatory to a pro-resolving and tissue-protective state.

Downstream Signaling Pathways

Upon receptor binding, RvD1 modulates multiple intracellular signaling pathways to quell inflammation and promote resolution.

Inhibition of Pro-inflammatory Pathways

RvD1 actively suppresses key signaling cascades that drive the production of inflammatory mediators.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central driver of inflammation. RvD1 has been shown to inhibit the activation of NF-κB in various models, including LPS-stimulated macrophages and microglial cells.[2][13] It achieves this by preventing the phosphorylation and degradation of the inhibitor IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14] This suppression reduces the transcription of pro-inflammatory genes for cytokines like TNF-α, IL-1β, and IL-6.[14] This mechanism has been observed in models of non-alcoholic steatohepatitis and diabetic retinopathy.[15][16]

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also involved in inflammatory responses. RvD1 attenuates the LPS-induced phosphorylation of these MAPK proteins in cells like human periodontal ligament cells, further contributing to the reduction of inflammatory cytokine production.[13][14]

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of Caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[17] RvD1 has been shown to suppress the activation of the NLRP3 inflammasome in models of subarachnoid hemorrhage, diabetic retinopathy, and neuropathic pain.[15][18][19][20] This inhibition prevents the downstream inflammatory cascade mediated by IL-1β and IL-18.

Activation of Pro-Resolving Functions

Beyond just inhibiting inflammation, RvD1 actively promotes resolution programs.

-

Enhanced Phagocytosis (Efferocytosis): A hallmark of inflammation resolution is the efficient clearance of apoptotic cells (efferocytosis) and cellular debris by macrophages. RvD1 potently enhances the phagocytic capacity of macrophages.[3][12] This action is mediated by both ALX/FPR2 and GPR32 and is critical for removing dead neutrophils from the site of inflammation, thereby preventing secondary necrosis and the release of damaging cellular contents.[3][21]

-

Macrophage Polarization: RvD1 promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype.[22][23] This shift is characterized by a decrease in the production of inflammatory cytokines and an increase in the release of anti-inflammatory cytokines like IL-10.[24][25]

-

Modulation of microRNAs (miRNAs): RvD1 can regulate the expression of specific miRNAs involved in inflammation. For example, it can up-regulate miR-208a and miR-219 in a GPCR-dependent manner during the resolution phase.[2][26] It has also been shown to downregulate pro-inflammatory miRNAs like miR-155 and miR-146.[2]

Effects on Key Immune Cells

RvD1 exerts distinct and coordinated actions on different immune cell populations to orchestrate resolution.

-

Neutrophils (Polymorphonuclear Leukocytes, PMNs): RvD1 is a potent regulator of neutrophil activity. Its primary effects include:

-

Inhibiting Recruitment and Infiltration: At nanomolar concentrations, RvD1 limits the recruitment and transendothelial migration of neutrophils to inflammatory sites.[3][22][27]

-

Stopping Neutrophil Swarming: It can halt the swarming behavior of neutrophils at sites of injury.[28]

-

Promoting Apoptosis: RvD1 can abet caspase-dependent neutrophil apoptosis, preparing them for clearance.[24]

-

-

Macrophages: RvD1 reprograms macrophages to perform pro-resolving functions:

-

Stimulating Phagocytosis: As detailed above, RvD1 significantly boosts the clearance of apoptotic cells and debris.[3][12]

-

Shifting Cytokine Profile: It suppresses the production of M1-associated cytokines (TNF-α, IL-6, IL-1β) and enhances the secretion of the anti-inflammatory cytokine IL-10.[22][24][29]

-

Promoting M2 Polarization: RvD1 drives macrophages towards a pro-resolving M2 phenotype, which is critical for tissue repair and healing.[23][30]

-

-

T-Lymphocytes: RvD1 also modulates the adaptive immune response. It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-17 from activated CD4+ (T-helper 1 and 17) and CD8+ T-cells, without impairing their ability to proliferate.[31] In some models, it promotes the expansion of regulatory T-cells (Tregs), which are crucial for immune tolerance.[21][32]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of RvD1 from various published studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Stimulus | RvD1 Concentration | Observed Effect | Citation(s) |

| Human Macrophages | - | 10 nM | Abolished chemotaxis; Doubled phagocytic activity | [11] |

| Human Macrophages & Adipocytes (Co-culture) | Endogenous | 10-500 nM | Dose-dependent reduction of IL-6 (-21%), MCP-1 (-13%) | [29] |

| Human Monocytes | LPS | 1-100 nM | Suppressed IL-1β, TNF, IL-8, IL-12 p40; Augmented IL-10 | [24] |

| C2C12 Myotubes | LPS (3 hr) | 100 nM | Blunted mRNA expression of IL-6 and TNF-α | [33] |

| Human CD8+ & CD4+ T-cells | PMA/Ionomycin | 10 nM | Significantly reduced TNF-α, IFN-γ, and IL-17 production | [31] |

| Human PMNs | - | 10 nM | Decreased actin polymerization | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | RvD1 Dosage | Administration Route | Key Outcome | Citation(s) |

| Murine Myocardial Infarction | 3 µg/kg/day | Intravenous | Reduced neutrophil infiltration; Downregulated pro-inflammatory genes (cxcl5, ccl2) | [22] |

| Murine Muscle Injury | - | Systemic | Suppressed inflammatory cytokine expression; Enhanced regenerating myofiber growth | [33] |

| Rat Acute-on-Chronic Liver Failure | 0.3 µg/kg | Intraperitoneal | Increased the proportion of Treg cells; Promoted inflammation resolution | [32] |

| Rat Neuropathic Pain (SNL) | - | Intraperitoneal | Dose-dependently downregulated NLRP3 inflammasome activation | [20] |

| Mouse Model of LPS-induced Keratitis | - | - | Reduced neutrophil infiltration; Polarized macrophages to M2 phenotype | [30] |

| Zymosan-induced Peritonitis | - | - | Reduced leukocyte infiltration | [4] |

Key Experimental Protocols

In Vitro Macrophage Phagocytosis Assay

This protocol assesses the effect of RvD1 on the ability of macrophages to engulf apoptotic cells.

-

Induce Apoptosis: Induce apoptosis in a target cell population (e.g., human neutrophils or Jurkat T-cells) using methods such as UV irradiation or staurosporine (B1682477) treatment. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

Label Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo or CFSE) according to the manufacturer's instructions.

-

Prepare Macrophages: Culture primary human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1 derived). Pre-treat the macrophages with RvD1 (e.g., 0.1-100 nM) or vehicle control for a specified time (e.g., 15-30 minutes) in serum-free media.

-

Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Incubation: Incubate the co-culture for a defined period (e.g., 60-90 minutes) at 37°C to allow for phagocytosis.

-

Analysis:

-

Flow Cytometry: Vigorously wash the cells to remove non-ingested targets. Detach the macrophages and analyze them by flow cytometry. The percentage of fluorescently positive macrophages represents the phagocytic efficiency.

-

Microscopy: Wash the cells, fix with paraformaldehyde, and visualize using fluorescence microscopy. The phagocytic index can be calculated by counting the number of ingested cells per macrophage.

-

In Vivo Murine Zymosan-Induced Peritonitis Model

This is a classic self-resolving inflammation model used to study the actions of pro-resolving mediators.

-

Animal Model: Use male C57BL/6 mice (8-12 weeks old).

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in 1 mL sterile saline) to induce an inflammatory response.

-

Treatment: At a specified time point (e.g., immediately after or at the peak of inflammation, ~4h), administer RvD1 (e.g., 10-100 ng per mouse) or vehicle control, typically via intravenous (i.v.) or i.p. injection.

-

Exudate Collection: At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of cold PBS containing EDTA.

-

Cellular Analysis: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts to quantify neutrophils and macrophages.

-

Mediator Analysis: Centrifuge the lavage fluid and use the supernatant for analysis of cytokines and chemokines (e.g., via ELISA or multiplex assay) and lipid mediators (via LC-MS/MS-based metabololipidomics).

Western Blot Analysis for Signaling Proteins (e.g., NF-κB p65)

This protocol is used to measure changes in protein expression and phosphorylation state.

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Pre-treat with RvD1 (e.g., 100 nM) for 30 minutes, followed by stimulation with an inflammatory agent (e.g., LPS 1 µg/mL) for a specific duration (e.g., 30-60 minutes).

-

Protein Extraction: For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a commercial kit to separate the fractions. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-ERK, or anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band density using software like ImageJ.

Conclusion

This compound is a master regulator in the resolution of inflammation. Its mechanism of action is multifaceted, involving specific receptor engagement on immune cells, suppression of dominant pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome, and the active promotion of resolution programs including efferocytosis and macrophage polarization. The potent and stereoselective actions of RvD1, effective at nanomolar concentrations, highlight its potential as a therapeutic agent. A thorough understanding of these mechanisms, supported by robust experimental models, is crucial for developing novel therapies that harness the body's own resolution pathways to treat a wide range of inflammatory diseases.

References

- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155 miR -146 miR -148 and Krupple Like Factor 5 - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. This compound, an Endogenous Lipid Mediator for Inactivation of Inflammation‐Related Signaling Pathways in Microglial Cells, Prevents Lipopolysaccharide‐Induced Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound mitigates non-alcoholic steatohepatitis by suppressing the TLR4-MyD88-mediated NF-κB and MAPK pathways and activating the Nrf2 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome [frontiersin.org]

- 19. This compound ameliorates Inflammation-Mediated Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in rats by Modulating A20 and NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immune responsive this compound programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. This compound reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound promotes the resolution of inflammation in the ACLF rat model by increasing the proportion of Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. This compound supports skeletal myofiber regeneration via actions on myeloid and muscle stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D1: A Technical Guide to its Role in the Resolution of Acute Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Anti-Inflammation to Pro-Resolution

Acute inflammation is a fundamental, protective host response to infection or tissue injury, characterized by the coordinated infiltration of leukocytes, primarily neutrophils, to eliminate the noxious stimuli. While traditionally viewed as a passive decay process, it is now understood that the resolution of acute inflammation is an active, highly orchestrated program. This program is governed by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).

Resolvin D1 (RvD1), a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a key architect of this resolution process.[1] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, RvD1 and other SPMs function to actively terminate inflammation and promote the restoration of tissue homeostasis without compromising host defense.[2][3] This guide provides a detailed technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies central to understanding the role of RvD1 in resolving acute inflammation.

Molecular Mechanism of Action

RvD1 exerts its potent pro-resolving effects by engaging specific G protein-coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages. This engagement triggers intracellular signaling cascades that reprogram cellular functions from a pro-inflammatory to a pro-resolving state.

Receptor Engagement

Two primary human GPCRs have been identified that mediate the biological actions of RvD1:

-

ALX/FPR2 (Lipoxin A₄ Receptor): This receptor is a key target for RvD1 and also binds other SPMs like Lipoxin A₄.[4][5][6] Its activation by RvD1 is crucial for inhibiting neutrophil recruitment and stimulating macrophage-mediated clearance of cellular debris.[2][5][7]

-

GPR32: Identified as a second receptor for RvD1, GPR32 also binds other D-series resolvins.[4][5][6] It plays a significant role in mediating RvD1's pro-resolving actions on phagocytes, including the enhancement of phagocytosis.[2][4][8]

The context-dependent expression and activation of these receptors on different leukocyte populations allow RvD1 to orchestrate a multi-pronged approach to inflammation resolution.[4]

Intracellular Signaling Pathways

Upon binding to ALX/FPR2 and GPR32, RvD1 initiates pertussis toxin-sensitive signaling pathways that modulate key inflammatory and resolving functions.[9] These cascades converge on several critical downstream effectors:

-

Inhibition of Pro-inflammatory Signaling: RvD1 actively suppresses pro-inflammatory pathways. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene transcription.[10][11] Furthermore, RvD1 has been shown to block the phosphorylation of key mitogen-activated protein kinases (MAPKs) like p38 and ERK1/2, which are involved in the production of pro-inflammatory cytokines.[11]

-

Activation of Pro-resolving Kinases: RvD1 stimulates the phosphorylation and activation of protein kinase B (Akt) and glycogen (B147801) synthase kinase 3β (GSK3β), which are associated with cell survival and anti-inflammatory responses.[10]

-

Regulation of MicroRNAs: RvD1 can regulate the expression of specific microRNAs (miRNAs) involved in inflammation, such as miR-208a and miR-219, adding another layer of control over the resolution process.[5][12]

// Edges RVD1 -> ALX [color="#5F6368"]; RVD1 -> GPR32 [color="#5F6368"]; ALX -> AKT [color="#34A853"]; GPR32 -> AKT [color="#34A853"]; ALX -> P38 [arrowhead=tee, color="#EA4335"]; GPR32 -> NFKB [arrowhead=tee, color="#EA4335"]; AKT -> GSK3B [color="#34A853"]; GSK3B -> NFKB [arrowhead=tee, color="#EA4335"]; P38 -> NFKB [color="#EA4335"]; NFKB -> Pro_Inflammatory_Genes [color="#EA4335"];

// Logical connections to effects AKT -> Efferocytosis [style=dashed, color="#34A853"]; {GSK3B, NFKB} -> Cytokine_Shift [style=dashed, color="#4285F4"]; Pro_Inflammatory_Genes -> Cytokine_Shift [style=dashed, color="#EA4335"]; Anti_Inflammatory_Genes -> Cytokine_Shift [style=dashed, color="#34A853"];

// Invisible edges for alignment {rank=same; RVD1} {rank=same; ALX; GPR32} {rank=same; AKT; P38} {rank=same; GSK3B; NFKB} {rank=same; Pro_Inflammatory_Genes; Anti_Inflammatory_Genes} {rank=same; Efferocytosis; Cytokine_Shift} } end_dot

Figure 1: RvD1 Signaling Cascade in Macrophages

Key Cellular Effects

RvD1's signaling culminates in distinct, beneficial actions on the primary leukocytes involved in acute inflammation.

-

On Neutrophils (PMNs): RvD1 is a potent regulator of neutrophil activity. It directly stops neutrophil chemotaxis, limits their infiltration into inflamed tissues, and reduces their transendothelial migration.[1][9][13] This action is critical for preventing excessive tissue damage caused by the prolonged presence and degranulation of neutrophils. At doses as low as 10 ng per mouse, RvD1 can significantly limit PMN infiltration in models of peritonitis.[5]

-

On Macrophages: RvD1 reprograms macrophages to perform their essential role in resolution. A cardinal function stimulated by RvD1 is efferocytosis , the phagocytic clearance of apoptotic neutrophils and cellular debris.[2][14][15] This process is vital for removing inflammatory stimuli and preventing secondary necrosis. RvD1 also promotes a shift from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) macrophage phenotype, characterized by the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the enhanced production of anti-inflammatory cytokines like IL-10.[10][14][16]

// Edges RvD1 -> Neutrophils [color="#EA4335"]; RvD1 -> Macrophages [color="#34A853"];

Neutrophils -> ReduceInfiltration [color="#EA4335"]; Macrophages -> EnhanceClearance [color="#34A853"]; Macrophages -> ModulateCytokines [color="#4285F4"];

ReduceInfiltration -> Termination [color="#5F6368"]; EnhanceClearance -> Termination [color="#5F6368"]; ModulateCytokines -> Termination [color="#5F6368"]; } end_dot

Figure 2: Logical Flow of this compound's Core Functions

Quantitative Effects of this compound in Preclinical Models

The potency of RvD1 has been quantified in numerous preclinical models of acute inflammation. The following tables summarize key findings regarding its impact on leukocyte infiltration and cytokine production.

Table 1: Effect of RvD1 on Neutrophil (PMN) Infiltration

| Model System | RvD1 Dose/Concentration | Key Finding | Reference |

| Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.p.) | ~50% reduction in PMN infiltration in human ALX/FPR2 transgenic mice. | [5] |

| Murine Zymosan-Induced Peritonitis | 300 ng/mouse (i.p.) | >40% reduction in PMN infiltration when co-administered with zymosan. | [17] |

| Murine Myocardial Infarction | 100 ng/mouse (i.p.) | Significantly reduced neutrophil recruitment to the spleen and left ventricle at day 5 post-MI. | [16] |

| Murine Lung Ischemia-Reperfusion | 100 ng/mouse (i.v.) | Reduced neutrophil recruitment and extravasation into lung grafts. | [18] |

| Human Neutrophil Chemotaxis (in vitro) | 500 nM | ~30-70% decrease in dHL60 neutrophil migration. | [19] |

Table 2: Effect of RvD1 on Inflammatory Cytokine Production

| Cell Type / Model | RvD1 Dose/Concentration | Cytokine | Effect | Reference |

| LPS-stimulated Human Monocytes | 10 nM | TNF-α, IL-1β, IL-8 | Suppression of release. | [10] |

| LPS-stimulated Human Monocytes | 10 nM | IL-10 | Augmentation of release. | [10] |

| Murine Myocardial Infarction | 100 ng/mouse (i.p.) | TNF-α, IL-1β, IL-6 | Downregulation at day 5 post-MI. | [16] |

| Murine Collagen Antibody-Induced Arthritis | 100 ng/mouse (i.p.) | TNF-α, IL-17, IL-1β, IL-6 | ~50% inhibition of serum levels. | [7] |

| P. aeruginosa-infected CF Mice | 100 ng/mouse (i.p.) | KC (murine IL-8), IL-17 | Significant reduction in lung homogenates. | [13] |

| LPS-stimulated RAW264.7 Macrophages | 10-100 nM | TNF-α, IL-6, IL-1β | Significant reduction in mRNA expression. | [14] |

Key Experimental Protocols

Investigating the bioactions of RvD1 requires robust and reproducible experimental models. Below are detailed methodologies for key in vivo and in vitro assays.

Murine Zymosan-Induced Peritonitis Model

This model is a cornerstone for studying acute, self-resolving inflammation and the efficacy of pro-resolving mediators in vivo.

// Edges start -> acclimatize; acclimatize -> grouping; grouping -> induction; induction -> treatment; treatment -> incubation; incubation -> lavage; lavage -> cell_count; lavage -> flow_cytometry; lavage -> mediator_analysis; {cell_count, flow_cytometry, mediator_analysis} -> end_node [color="#34A853"]; } end_dot

Figure 3: Workflow for Zymosan-Induced Peritonitis Model

Methodology:

-

Induction: Administer Zymosan A (e.g., 0.25-1 mg per mouse) via intraperitoneal (i.p.) injection into 8-week-old mice (e.g., C57BL/6 or FVB strain) to induce inflammation.[17][20][21]

-

Treatment: RvD1 or vehicle control (e.g., saline with 0.1% ethanol) is administered i.p. or intravenously (i.v.). This can be done concurrently with the zymosan challenge to assess prevention of infiltration, or at the peak of inflammation (e.g., 12 hours post-zymosan) to assess active resolution.[17]

-

Exudate Collection: At specified time points (e.g., 4, 12, 24, 48 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of ice-cold PBS containing EDTA (2-5 mM) to collect the inflammatory exudate.[21]

-

Cellular Analysis:

-

The total number of leukocytes in the lavage fluid is determined using a hemocytometer.

-

For differential cell counts, a portion of the cell suspension is cytocentrifuged onto a glass slide and stained with a Diff-Quik stain to distinguish neutrophils, macrophages, and lymphocytes based on morphology.[21]

-

Alternatively, flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) provides more precise quantification.

-

-

Mediator Analysis: The cell-free supernatant from the lavage is collected after centrifugation and can be used to quantify levels of cytokines and chemokines (via ELISA) or lipid mediators (via LC-MS/MS).[20]

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell)

This assay directly measures the ability of RvD1 to inhibit neutrophil migration towards a chemoattractant.[22][23][24]

Methodology:

-

Neutrophil Isolation: Isolate human or murine neutrophils from fresh peripheral blood or bone marrow. A common method involves density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis to remove any remaining red blood cells.[22][23] Purity and viability should be >95%.

-

Assay Setup:

-

Cell Treatment: Resuspend the isolated neutrophils in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[22][23] Pre-incubate the neutrophil suspension with various concentrations of RvD1 or vehicle for 15-30 minutes at 37°C.

-

Initiating Chemotaxis: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.[22]

-

Quantification of Migration:

-

Carefully remove the inserts. Discard the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Quantify the cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP content via a luminescence-based assay (e.g., CellTiter-Glo®), which is directly proportional to the cell number.[24] Alternatively, cells can be stained and counted manually using a microscope.

-

In Vitro Macrophage Efferocytosis Assay

This assay quantifies the effect of RvD1 on the ability of macrophages to engulf apoptotic cells.

Methodology:

-

Macrophage Preparation: Culture primary bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages. Plate them in 24-well plates (e.g., 0.25 x 10⁶ cells/well) and allow them to adhere and differentiate for at least 24 hours.[25][26]

-

Preparation of Apoptotic Cells (ACs):

-

Use a cell line like Jurkat T cells or fresh neutrophils.

-

Induce apoptosis, for example, by UV irradiation or staurosporine (B1682477) treatment.

-

Label the ACs with a fluorescent dye (e.g., Calcein AM for live cells before apoptosis, or PKH26) for visualization.[25][26]

-

-

Efferocytosis Assay:

-

Quantification:

-

Wash the wells thoroughly with cold PBS to remove any non-engulfed ACs.

-

Visualize the cells using fluorescence microscopy. The "efferocytosis index" can be calculated as the percentage of macrophages that have engulfed at least one fluorescent AC, or as the number of engulfed ACs per 100 macrophages.

-

For higher throughput, the cells can be lifted and analyzed by flow cytometry to quantify the percentage of macrophages that are positive for the AC-derived fluorescent signal.

-

Conclusion and Therapeutic Outlook

This compound is a central mediator in the active resolution of acute inflammation. Through specific receptor interactions on neutrophils and macrophages, it orchestrates a sophisticated program that halts leukocyte infiltration, switches cytokine profiles from pro- to anti-inflammatory, and promotes the efficient clearance of cellular debris to restore tissue integrity. The potent, multi-faceted actions of RvD1, demonstrated across numerous preclinical models, highlight its significant therapeutic potential. For drug development professionals, targeting the RvD1 pathway or developing stable RvD1 analogs offers a novel "pro-resolution" approach to treating a wide range of inflammatory diseases, moving beyond simple immunosuppression to actively facilitate healing and a return to homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Resolution of Acute Inflammation and the Role of Resolvins in Immunity, Thrombosis and Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 5. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - The this compound receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 9. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 12. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Reduces Lung Infection and Inflammation Activating Resolution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immune responsive this compound programs peritoneal macrophages and cardiac fibroblat phenotypes in diversified metabolic microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. inotiv.com [inotiv.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. criver.com [criver.com]

- 25. This compound promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tabaslab.com [tabaslab.com]

- 27. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D1 Signaling Through ALX/FPR2 and GPR32 Receptors: A Technical Guide

Introduction

The resolution of inflammation, once viewed as a passive decay of pro-inflammatory signals, is now understood to be an active, highly orchestrated process essential for tissue homeostasis and repair. Central to this paradigm are Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. Resolvin D1 (RvD1), an endogenous metabolite of docosahexaenoic acid (DHA), is a potent SPM that orchestrates the cessation of inflammation and promotes tissue healing.[1] It exerts its biological functions by interacting with specific G protein-coupled receptors (GPCRs), primarily the A Lipoxin/Formyl Peptide Receptor 2 (ALX/FPR2) and the G protein-coupled receptor 32 (GPR32).[2][3] This technical guide provides an in-depth exploration of the signaling pathways initiated by RvD1 through these two receptors, presents quantitative data on their interactions, details key experimental protocols for their study, and visualizes the core mechanisms.

Receptor Characteristics and Ligand Interaction

RvD1's pro-resolving and anti-inflammatory actions are transduced through at least two distinct GPCRs on the surface of immune cells, particularly phagocytes like neutrophils and macrophages.[4]

-

ALX/FPR2: Also known as the lipoxin A4 receptor, ALX/FPR2 is a versatile receptor that binds multiple ligands, including the pro-inflammatory bacterial peptide fMLP, the pro-resolving lipid mediator Lipoxin A4, and Annexin A1-derived peptides.[5][6][7] This promiscuity suggests that ALX/FPR2 can mediate both pro- and anti-inflammatory signals depending on the ligand and cellular context, making it a critical node in the inflammatory response.[7] RvD1 binding to ALX/FPR2 is a key mechanism for inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells.[3][8]

-

GPR32: Initially an orphan receptor, GPR32 was identified as a second high-affinity receptor for RvD1.[2][4] It also binds other D-series resolvins, including RvD3 and RvD5.[2][9] A murine homolog for GPR32 has not been identified, which has made in vivo studies of its specific functions challenging.[2] However, studies using human cells and transgenic mouse models expressing human GPR32 have established its crucial role in transducing RvD1's pro-resolving signals, particularly in enhancing macrophage phagocytosis and promoting a pro-resolution phenotype.[10][11][12]

Quantitative Data on RvD1-Receptor Interactions and Functional Outcomes

The following tables summarize quantitative data related to the activation of ALX/FPR2 and GPR32 by RvD1 and the subsequent cellular responses.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Type | Citation |

| This compound | ALX/FPR2 | β-Arrestin Recruitment | EC₅₀ | ~10 nM | Engineered Cells | [13] |

| This compound | GPR32 | β-Arrestin Recruitment | EC₅₀ | ~1 nM | Engineered Cells | [13] |

| This compound | GPR32 | Macrophage Polarization | Optimal Conc. | 10 nM | Human Macrophages | [10][12] |

Table 1: Receptor Binding and Activation. Summary of concentrations required for receptor activation.

| Cellular Response | Effect of this compound | Concentration | Cell Type | Citation |

| Phagocytosis of Apoptotic PMNs | Dose-dependent increase | Peak at 0.1 nM | Human Macrophages | [4] |

| Phagocytosis of Zymosan | Dose-dependent increase | Peak at 1.0 nM | Human Macrophages | [4] |

| IL-1β Secretion | Reduction | 10 nM (maximal) | Human Macrophages | [10][12] |

| IL-8 Secretion | Reduction | 10 nM (maximal) | Human Macrophages | [10][12] |

| Chemotaxis | Abolished | 10 nM | Human Macrophages | [10][12] |

| Neutrophil Infiltration | Reduction | Not Specified | In vivo models | [14] |

Table 2: Functional Effects of RvD1 Signaling. Summary of the quantitative impact of RvD1 on key cellular pro-resolving functions.

Signaling Pathways

Activation of ALX/FPR2 and GPR32 by RvD1 initiates a cascade of intracellular events that collectively suppress pro-inflammatory signaling and enhance resolution programs.

-

Inhibition of Pro-Inflammatory Pathways: A primary mechanism of RvD1 is the active suppression of inflammatory signaling cascades.

-

NF-κB Signaling: RvD1 attenuates the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][14][15] Upon binding its receptors, RvD1 signaling can prevent the degradation of the inhibitory protein IκBα.[14][16] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[14][15][17]

-

MAPK Signaling: RvD1 also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to inhibit the phosphorylation, and thus activation, of key stress-activated kinases such as p38 and ERK.[15][17] This dampens the inflammatory response at another critical signaling nexus.

-

-

Stimulation of Pro-Resolving Functions: Beyond simply inhibiting inflammation, RvD1 actively promotes its resolution.

-

Enhanced Phagocytosis (Efferocytosis): RvD1 potently stimulates macrophages to engulf apoptotic neutrophils, a process known as efferocytosis.[4][18] This is a cornerstone of resolution, as it prevents the secondary necrosis of neutrophils and the release of their damaging contents. Both ALX/FPR2 and GPR32 are implicated in this process.[4][10]

-

Inhibition of Leukocyte Infiltration: RvD1 reduces the infiltration of neutrophils to the site of inflammation, effectively "stopping the fire" by preventing the arrival of more inflammatory cells.[1][14]

-

Macrophage Polarization: Through GPR32, RvD1 can polarize macrophages towards a pro-resolution phenotype, which is essential for cleaning up cellular debris and initiating tissue repair.[10][12]

-

Intracellular Calcium Mobilization: As with many GPCRs, RvD1 binding can trigger a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[19] This calcium flux acts as a crucial second messenger, activating downstream enzymes and cellular processes that contribute to the pro-resolving phenotype.

-

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a general experimental workflow for studying RvD1's effects.

Caption: this compound Signaling Pathways through ALX/FPR2 and GPR32.

Caption: General Experimental Workflow for Assessing RvD1 Activity.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are synthesized from established methods for studying GPCR signaling and the specific effects of RvD1.

Protocol 1: Western Blot for ERK Phosphorylation

This protocol is used to determine the effect of RvD1 on the activation of the ERK/MAPK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[20][21][22]

1. Cell Culture and Treatment: a. Seed cells (e.g., human macrophages or neutrophils) in 6-well plates and culture until they reach the desired confluency. b. To reduce basal ERK activation, serum-starve the cells for 9-12 hours in a low-serum medium (e.g., 0.1% FBS).[22] c. Treat cells with desired concentrations of RvD1 (e.g., 0.1-100 nM) or vehicle control (e.g., ethanol) for the specified time (e.g., 15-60 minutes). d. If applicable, pre-treat with a pro-inflammatory stimulus like Lipopolysaccharide (LPS) prior to adding RvD1.[15]

2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer: a. Denature 10-20 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli sample buffer.[22] b. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis at 100-120 V until the dye front reaches the bottom.[20][22] c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[22]

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[20] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[22] c. Wash the membrane three times for 5-10 minutes each with TBST.[22] d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[20] e. Wash the membrane again three times with TBST.

5. Detection and Re-probing: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[22] b. To normalize for protein loading, strip the membrane using a stripping buffer for 15-30 minutes.[20][22] c. Wash extensively, re-block, and re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the ability of RvD1 to induce calcium flux upon receptor binding, a hallmark of GPCR activation.[23][24][25]

1. Cell Preparation: a. Seed cells expressing ALX/FPR2 and/or GPR32 (e.g., HEK293 cells transfected with the receptor, or primary macrophages) into a 96-well black, clear-bottom plate.[24] b. Culture overnight to allow for adherence and formation of a confluent monolayer.[24]

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions (e.g., FLIPR Calcium Assay Kit).[23][24] b. Aspirate the culture medium from the wells and add an equal volume of the dye loading buffer. c. Incubate the plate for 30-60 minutes at 37°C, 5% CO₂, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[24]

3. Ligand Preparation: a. In a separate 96-well "ligand plate," prepare RvD1 at various concentrations (e.g., 5x the final desired concentration) in an appropriate assay buffer (e.g., PBS with calcium and magnesium).[24]

4. Measurement: a. Place both the cell plate and the ligand plate into a fluorescence microplate reader equipped with automated injectors (e.g., FlexStation 3).[23][25] b. Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation / ~516 nm emission for Fluo-4). c. Establish a baseline fluorescence reading for several seconds. d. Program the instrument to inject the RvD1 solutions from the ligand plate into the cell plate. e. Continue to record the fluorescence signal kinetically for 1-3 minutes to capture the transient increase in intracellular calcium.[25]

5. Data Analysis: a. The change in fluorescence intensity over baseline is directly proportional to the amount of intracellular calcium released. b. Plot the peak fluorescence response against the logarithm of the RvD1 concentration to generate a dose-response curve and calculate the EC₅₀.

Protocol 3: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)

This assay assesses the ability of RvD1 to inhibit the migration of neutrophils towards a chemoattractant, a key anti-inflammatory function.[26][27]

1. Neutrophil Isolation: a. Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. b. Resuspend the purified neutrophils in an appropriate assay medium (e.g., HBSS with Ca²⁺/Mg²⁺) at a concentration of 2 x 10⁶ cells/mL.[26]

2. Assay Setup: a. Use a 96-well chemotaxis plate with inserts that have a small pore size membrane (e.g., 3-5 µm).[26] b. In the lower wells of the plate, add the chemoattractant (e.g., IL-8 or fMLP) with or without various concentrations of RvD1. Include a negative control (medium only) and a positive control (chemoattractant only). c. Carefully place the inserts into the wells, avoiding air bubbles. d. Add the neutrophil suspension (e.g., 50-100 µL) to the upper chamber of each insert.[26]

3. Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow neutrophils to migrate through the membrane pores towards the chemoattractant gradient.[26]

4. Quantification of Migration: a. After incubation, carefully remove the inserts. b. Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by: i. Direct Counting: Staining the cells in the lower well and counting them using a light microscope.[26] ii. Luminescence-based ATP Assay: Measuring the ATP content of the migrated cells using a kit like CellTiter-Glo®, where the luminescent signal is proportional to the number of viable cells.

5. Data Analysis: a. Calculate the chemotactic index or the percentage inhibition of migration caused by RvD1 compared to the positive control. b. Plot the percentage inhibition against the RvD1 concentration to determine its IC₅₀ for inhibiting neutrophil chemotaxis.

References

- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel Anti-Inflammatory and Pro-Resolving Role for this compound in Acute Cigarette Smoke-Induced Lung Inflammation | PLOS One [journals.plos.org]

- 19. Expression and function of resolvin RvD1n‐3 DPA receptors in oral epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. agilent.com [agilent.com]

- 26. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]

- 27. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Endogenous Synthesis of Resolvin D1 from Docosahexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D1 (RvD1), a specialized pro-resolving mediator (SPM), is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and healing. Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, RvD1 actively orchestrates the return to a non-inflamed state without compromising host defense. This technical guide provides a comprehensive overview of the core aspects of the endogenous synthesis of RvD1 from DHA, including the enzymatic pathways, quantitative data, detailed experimental protocols, and the signaling cascades initiated by RvD1. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation biology, pharmacology, and drug development.

The Endogenous Biosynthetic Pathway of this compound

The biosynthesis of RvD1 from DHA is a multi-step enzymatic process that often involves the coordinated action of different cell types in what is known as transcellular biosynthesis. The primary enzymes involved are 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).

The process begins with the release of DHA from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2). Free DHA is then oxygenated by 15-LOX to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is then reduced to its more stable alcohol form, 17S-hydroxydocosahexaenoic acid (17S-HDHA). Subsequently, 17S-HDHA is further oxygenated by 5-LOX in a neighboring leukocyte, such as a neutrophil, to form a 7,8-epoxide-containing intermediate. The final step is the enzymatic hydrolysis of this epoxide to yield the tri-hydroxylated product, this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).

Quantitative Data on this compound and its Precursors

The concentrations of RvD1 and its precursors are typically low in biological matrices and require sensitive analytical techniques for quantification. Below is a summary of reported concentrations in human plasma following omega-3 fatty acid supplementation.

| Compound | Matrix | Concentration (pg/mL) | Condition | Reference |

| This compound (RvD1) | Human Plasma (EDTA) | 31 (± 5) | After 3 weeks of n-3 fatty acid supplementation | [1] |

| 17R/S-HDHA | Human Plasma (EDTA) | 365 (± 65) | After 3 weeks of n-3 fatty acid supplementation | [1] |

| Resolvin D2 (RvD2) | Human Plasma (EDTA) | 26 (± 4) | After 3 weeks of n-3 fatty acid supplementation | [1] |

Data are presented as mean (± SD).

Detailed Experimental Protocols

15-Lipoxygenase (15-LOX) Activity Assay

This spectrophotometric assay measures 15-LOX activity by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increased absorbance at 234 nm.[2][3]

Materials:

-

15-Lipoxygenase (from soybean or recombinant human)

-

Linoleic acid or Arachidonic Acid (substrate)

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Ethanol

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Substrate Solution (250 µM): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this to 120 mL of 0.2 M borate buffer. Prepare this solution fresh daily.[2]

-

Enzyme Solution: Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration (e.g., 10,000 U/mL). Just before use, dilute to the desired working concentration (e.g., 400 U/mL) with cold borate buffer. Keep the enzyme solution on ice.[3]

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

Blank: In a cuvette, mix 500 µL of borate buffer and 500 µL of the substrate solution. Use this to zero the spectrophotometer.

-

Control Reaction: In a separate cuvette, add 500 µL of the enzyme solution.

-

Initiate the reaction by adding 500 µL of the substrate solution to the cuvette with the enzyme.

-

Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.

-

The rate of increase in absorbance is proportional to the 15-LOX activity.

-

5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This assay measures 5-LOX activity by detecting the hydroperoxide products using a fluorescent probe.[4][5]

Materials:

-

5-Lipoxygenase (recombinant human)

-

Arachidonic Acid (substrate)

-

Assay Buffer

-

5-LOX Probe

-

Fluorometric microplate reader

-

Black 96-well plate

Procedure:

-

Reagent Preparation:

-

Prepare reagents according to the manufacturer's instructions (e.g., from a commercial kit). This typically involves diluting the assay buffer, probe, and enzyme.

-

Prepare the substrate solution immediately before use.

-

-

Assay Protocol (96-well format):

-

Set up the assay in a pre-chilled, black, flat-bottom 96-well plate.

-

Add the 5-LOX enzyme solution to the appropriate wells.

-

Add the reaction mix (assay buffer and probe) to all wells.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately start recording fluorescence at Ex/Em = 500/536 nm at 30-second intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the change in relative fluorescence units (ΔRFU) over a linear portion of the reaction curve.

-

The slope of this line (ΔRFU/time) is proportional to the 5-LOX activity.

-

Lipid Extraction for LC-MS/MS Analysis

Solid-phase extraction (SPE) is a common method for extracting and concentrating resolvins and their precursors from biological samples prior to LC-MS/MS analysis.[6][7][8]

Materials:

-

C18 SPE cartridges

-

Water

-

Methyl formate (B1220265)

-

Internal standards (e.g., deuterated RvD1)

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

To 1 volume of biological sample (e.g., plasma, cell supernatant), add 2 volumes of cold methanol containing internal standards to precipitate proteins and stop enzymatic activity.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the supernatant from the sample preparation step onto the conditioned cartridge.

-

Wash the cartridge with water and then with hexane to remove non-polar impurities.

-

Elute the lipid mediators with methyl formate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the methyl formate eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of methanol/water for LC-MS/MS analysis.

-

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of RvD1 and its precursors.[9][10]

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic acid (e.g., 800/150/1, v/v/v).

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to separate the lipid mediators.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for RvD1:

-

m/z 375.2 -> 233.1

-

m/z 375.2 -> 215.1

-

m/z 375.2 -> 141.1

-

-

Signaling Pathways of this compound

RvD1 exerts its pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[11][12][13] The activation of these receptors initiates downstream signaling cascades that ultimately lead to the dampening of pro-inflammatory signals and the promotion of resolution.

ALX/FPR2 Signaling Pathway

Activation of ALX/FPR2 by RvD1 has been shown to inhibit the activation of key pro-inflammatory transcription factors such as NF-κB and to modulate the activity of mitogen-activated protein kinases (MAPKs) like ERK1/2.[14][15] This can lead to a reduction in the production of pro-inflammatory cytokines and chemokines.

GPR32 Signaling Pathway

GPR32 is another key receptor for RvD1, particularly in human phagocytes.[11][13] Its activation by RvD1 also contributes to the pro-resolving actions of this mediator, including the enhancement of macrophage phagocytosis. The downstream signaling events following GPR32 activation are still under active investigation but are known to contribute to the overall anti-inflammatory and pro-resolving phenotype.

Conclusion

The endogenous synthesis of this compound from docosahexaenoic acid represents a key pathway in the active resolution of inflammation. A thorough understanding of its biosynthesis, the ability to accurately quantify its levels, and the elucidation of its signaling mechanisms are critical for leveraging this pathway for therapeutic benefit. The detailed protocols and information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to advance the study of this potent pro-resolving mediator and to explore its potential in treating a wide range of inflammatory diseases. The continued investigation into the intricate details of RvD1 biology holds great promise for the development of novel therapies that promote inflammation resolution and restore tissue health.

References

- 1. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliancegenome.org [alliancegenome.org]

- 5. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR32 - Wikipedia [en.wikipedia.org]

- 7. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Interaction of 12/15-lipoxygenase with fatty acids alters the leukocyte kinetics leading to improved postmyocardial infarction healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Leukocyte-type 12/15-lipoxygenase is essential for timely inflammation-resolution and effective tissue regeneration following skeletal muscle injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Resolvins: Potent Pain Inhibiting Lipid Mediators via Transient Receptor Potential Regulation [frontiersin.org]

- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 15. This compound Attenuates Poly(I:C)-Induced Inflammatory Signaling in Human Airway Epithelial Cells via TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D1: A Comprehensive Technical Guide to its Stereochemistry, Chemical Structure, and Pro-Resolving Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D1 (RvD1) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, RvD1 plays a critical role in the resolution of inflammation, a highly active and coordinated process that is essential for tissue homeostasis and healing. Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, RvD1 actively promotes its resolution by orchestrating a series of cellular and molecular events that lead to the cessation of inflammatory infiltration, clearance of apoptotic cells, and tissue repair. This technical guide provides an in-depth exploration of the stereochemistry, chemical structure, and intricate signaling pathways of this compound, offering valuable insights for researchers and professionals in the fields of inflammation biology, pharmacology, and drug development.